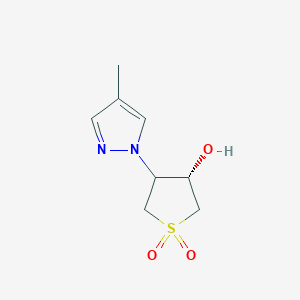

(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

“(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione” is a chiral sulfolane derivative characterized by a 1,1-dioxo-thiolane (sulfolane) core substituted at positions 3 and 4. The stereochemistry at position 3 is specified as (S)-configuration, bearing a hydroxyl group, while position 4 is functionalized with a 4-methyl-1H-pyrazol-1-yl moiety.

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

(3S)-4-(4-methylpyrazol-1-yl)-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C8H12N2O3S/c1-6-2-9-10(3-6)7-4-14(12,13)5-8(7)11/h2-3,7-8,11H,4-5H2,1H3/t7?,8-/m1/s1 |

InChI Key |

YJMADYVIGGFOMG-BRFYHDHCSA-N |

Isomeric SMILES |

CC1=CN(N=C1)C2CS(=O)(=O)C[C@H]2O |

Canonical SMILES |

CC1=CN(N=C1)C2CS(=O)(=O)CC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

Attachment of the pyrazolyl substituent: This step involves the formation of a pyrazole ring, which can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by subsequent attachment to the thiolane ring.

Industrial Production Methods

Industrial production of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The pyrazolyl substituent can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield alcohols or other reduced derivatives.

Scientific Research Applications

(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between “(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione” and related compounds are summarized below:

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Observations:

Core Structure: The target compound and –7 derivatives share the sulfolane (1lambda6-thiolane-1,1-dione) core, whereas and compounds feature oxadiazole-thione or thieno[2,3-b]thiophen cores, respectively.

Substituent Diversity :

- The hydroxyl group at position 3 (S-configuration) in the target compound distinguishes it from –7 compounds, which lack stereochemical complexity.

- The 4-methylpyrazole substituent in the target contrasts with the brominated () or carboxylated () pyrazole groups, suggesting divergent reactivity and solubility profiles.

Synthetic Pathways: Similar to and , the target compound’s synthesis likely involves condensation or cyclization steps (e.g., refluxing with catalysts like piperidine or HCl) .

The 4-methylpyrazole group may confer metabolic stability relative to carboxylic acid derivatives (), which are prone to ionization at physiological pH.

Research Findings and Implications

While the evidence lacks direct data on the target compound, structural analogs provide insights:

- : The carboxylic acid derivative’s solubility and hydrogen-bonding capacity highlight the importance of polar substituents in drug design .

- : Brominated pyrazoles (e.g., 4-bromo substitution) are intermediates in cross-coupling reactions, suggesting the target compound’s 4-methyl group could be modified for functionalization .

Biological Activity

(3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Chemical Structure and Properties

The compound is characterized by a thiolane ring with hydroxyl and pyrazole substituents. Its structural formula can be represented as follows:

Where represent the number of respective atoms in the molecular structure. The presence of the pyrazole ring is significant for its biological activity.

Research indicates that (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione exhibits several mechanisms through which it exerts its biological effects:

1. Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds often exhibit anticancer properties. For instance, related pyrazolo compounds have been shown to induce apoptosis in cancer cell lines through various pathways:

- Caspase Activation : The compound triggers apoptosis via activation of caspases 3, 8, and 9, which are crucial for programmed cell death .

- NF-κB Inhibition : It suppresses NF-κB expression while promoting pro-apoptotic factors like p53 and Bax .

2. Autophagy Induction

The compound has also been implicated in autophagy processes, enhancing autophagosome formation and modulating mTOR signaling pathways . This dual action on apoptosis and autophagy may contribute to its efficacy against tumor cells.

Biological Activity Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Inhibits NF-κB and promotes p53/Bax | ||

| Autophagy | Enhances autophagosome formation | |

| Modulates mTOR signaling |

Case Studies

Several studies have explored the biological activity of similar compounds with pyrazole moieties:

Case Study 1: Breast Cancer Cell Lines

A study evaluated the anticancer effects of a pyrazolo derivative on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound exhibited stronger cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism involved increased apoptosis through caspase activation and modulation of key oncogenic pathways .

Case Study 2: Herbicidal Activity

Another investigation focused on the herbicidal properties of related pyrazole compounds, showing significant inhibition rates against various plant species. This suggests potential applications in agricultural settings beyond human health .

Q & A

Q. What are the foundational synthetic routes for (3S)-3-hydroxy-4-(4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione?

The compound is typically synthesized via heterocyclic coupling reactions. For example, pyrazole derivatives are often prepared by refluxing precursors (e.g., thiosemicarbazides or aldehydes) in ethanol with catalytic HCl, followed by cyclization steps . Key intermediates may include thiazolidinone or pyrimidinone cores, which are functionalized with pyrazole rings under optimized conditions (e.g., 50–80°C, 16-hour reactions) . Purification often involves recrystallization from ethanol-DMF mixtures .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for confirming regiochemistry and purity. For instance, -NMR can verify the stereochemistry at the 3-hydroxy position, while -NMR identifies carbonyl groups in the thiolane-1,1-dione moiety . Mass spectrometry (HRMS) and X-ray crystallography (where crystals are obtainable) provide additional validation, as seen in analogous pyrazole-thiazolidinone hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Optimization involves screening solvents, catalysts, and temperatures. For example, triethylamine as a base in ethanol at reflux (entry 4 in Table 1 of ) increased yields to >90% for similar thiadiazine derivatives. Continuous flow reactors may enhance reproducibility by stabilizing reaction parameters (e.g., temperature, mixing efficiency) . Data-driven approaches, such as Design of Experiments (DoE), can systematically identify critical factors (e.g., molar ratios, reaction time).

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

Discrepancies often arise from impurities or degradation products. For instance, organic degradation during prolonged data collection (e.g., 9-hour HSI experiments ) can alter results. Mitigation includes:

- Stabilization : Cooling samples to slow degradation.

- Analytical cross-validation : Combining HPLC purity checks with tandem MS/MS fragmentation patterns .

- Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What challenges arise in mechanistic studies of its synthetic pathways?

Mechanistic elucidation is complicated by transient intermediates. For example, intermediates like 5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol are rarely isolated due to instability. Techniques such as in situ IR monitoring or trapping experiments with stabilizing agents (e.g., TEMPO) can capture reactive species. Isotopic labeling (e.g., ) may track oxygen incorporation in the thiolane-dione ring.

Data Contradiction Analysis

Q. How to address variability in biological activity across studies?

Bioactivity variability often stems from differences in assay conditions (e.g., solvent polarity affecting solubility). For pyrazole-thiazolidinones, substituents like 4-fluorophenyl or nitro groups significantly alter pharmacokinetics . Standardized protocols (e.g., fixed DMSO concentrations in cell assays) and structure-activity relationship (SAR) studies are critical. Meta-analyses of IC values across publications can identify trends masked by experimental noise.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.